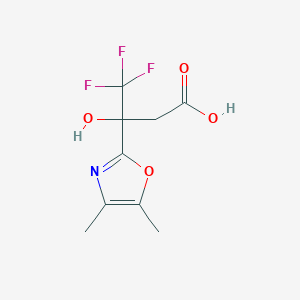

3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Description

The compound 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid (molecular formula: C₉H₁₀F₃NO₄, molecular weight: 243.31 g/mol) is characterized by a hydroxybutanoic acid backbone substituted with a 4,5-dimethyloxazole ring and three fluorine atoms at the C4 position . This compound is structurally related to intermediates in medicinal chemistry, particularly in the design of enzyme inhibitors or bioactive molecules.

Properties

IUPAC Name |

3-(4,5-dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO4/c1-4-5(2)17-7(13-4)8(16,3-6(14)15)9(10,11)12/h16H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNLPPDADCNYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(CC(=O)O)(C(F)(F)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The molecular formula of the compound is , with a molecular weight of approximately 227.17 g/mol. The structure features a trifluoromethyl group and an oxazole ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀F₃N₁O₃ |

| Molecular Weight | 227.17 g/mol |

| IUPAC Name | 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the oxazole ring and subsequent functionalization. Various methods have been reported in literature for synthesizing oxazole derivatives that can serve as precursors to this compound.

Antimicrobial Properties

Research has indicated that compounds with oxazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of 3-(4,5-dimethylisoxazole) have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and increasing antibacterial efficacy .

Anticancer Activity

Studies have also suggested potential anticancer properties. Oxazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives were tested against human cancer cell lines, showing IC50 values in the micromolar range .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : It may interact with nuclear receptors or other protein targets altering gene expression related to growth and survival.

Study 1: Antimicrobial Efficacy

In a controlled experiment, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The structure-activity relationship (SAR) analysis suggested that modifications on the oxazole ring could enhance activity .

Study 2: Anticancer Activity

A study assessed the effects of the compound on MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that apoptosis was mediated through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substitutions

Pyrazoline Derivatives (Compounds 24–26, ): These compounds (e.g., 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid) share a butanoic acid backbone but incorporate pyrazoline and quinoline moieties. Key differences include:

- Functional Groups : The pyrazoline derivatives feature ketone and aryl groups, contrasting with the oxazole and trifluoro motifs in the target compound.

- Synthesis Yields : Compound 24 was synthesized in 86% yield, while 25 and 26 had lower yields (27% and 22%), likely due to steric hindrance from halogenated aryl groups .

- Bioactivity: Pyrazoline derivatives are often explored for non-competitive enzyme inhibition, whereas the oxazole-trifluoro combination may favor different target interactions (e.g., enhanced hydrogen bonding via the oxazole’s nitrogen) .

Thiazole-Containing Analogs ():

Compounds like A-836,339 (containing a thiazole ring) differ in heterocycle composition (sulfur vs. oxygen in oxazole). Thiazoles generally exhibit higher polarizability and metabolic stability, which could influence pharmacokinetics compared to the target compound .

Parent Acid and Fluorinated Derivatives

4,4,4-Trifluoro-3-hydroxybutanoic Acid (): The parent acid lacks the oxazole substituent, resulting in:

- Simpler Synthesis : Resolution via enzymatic methods (e.g., lipases) or chiral amines is well-established, whereas the target compound’s synthesis likely requires multi-step functionalization of the oxazole ring .

- Acidity : The trifluoro group in both compounds increases acidity, but the oxazole’s electron-withdrawing effect in the target compound may further lower pKa compared to the parent acid .

Aromatic Carboxylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, ): This natural phenolic acid contrasts with the synthetic target compound in:

- Functional Groups : Caffeic acid has catechol and α,β-unsaturated carboxylic acid moieties, conferring antioxidant properties. The target compound’s fluorinated and heterocyclic structure may reduce oxidative metabolism but lacks inherent antioxidant activity .

Data Table: Comparative Analysis

Key Findings and Implications

- Structural Flexibility : The oxazole and trifluoro groups in the target compound offer tunable electronic properties, distinct from pyrazoline or thiazole analogs.

- Synthetic Challenges : Lower yields in halogenated analogs (e.g., 25, 26) highlight the difficulty of introducing bulky substituents, a consideration for derivatizing the target compound .

- Pharmacological Potential: The trifluoro group enhances metabolic stability, while the oxazole may improve target binding compared to phenolic acids like caffeic acid .

Q & A

Q. What are the established synthetic routes for the racemic form of this compound?

The racemic form can be synthesized via a multi-step procedure starting from β-keto esters. For example, rac-4,4,4-trifluoro-3-hydroxybutanoic acid (a structural analog) is prepared on a 100-g scale with 85% yield by reacting β-keto esters under acidic conditions, followed by hydrolysis . To introduce the 4,5-dimethyloxazole moiety, coupling reactions using oxazole precursors (e.g., 4,5-dimethyl-1,3-oxazole-2-carboxylic acid derivatives) with the trifluoro-hydroxybutanoic acid core may be employed. Key steps include protecting the hydroxyl group during coupling and deprotecting under mild acidic conditions to preserve stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H-NMR (300 MHz, CDCl) resolves signals for the oxazole methyl groups (~2.1–2.3 ppm), the hydroxy proton (~3–5 ppm, depending on solvent), and trifluoromethyl splitting patterns (~δ 120–125 ppm in F-NMR) .

- IR : Peaks at ~1730 cm (ester C=O), 3460 cm (hydroxyl O-H), and 1130–1275 cm (C-F stretches) confirm functional groups .

- Chiral HPLC or Mosher’s method is used to determine enantiomeric excess (~98% e.e. achievable via resolution) .

Q. How can the presence of the 4,5-dimethyloxazole ring be verified?

X-ray crystallography is the gold standard for confirming the oxazole ring’s structure and substituent positions. Alternatively, mass spectrometry (HRMS) detects the molecular ion peak (e.g., CHFNO) with fragmentation patterns matching the oxazole moiety. UV-Vis spectroscopy (λ ~250–270 nm) can also indicate aromatic heterocycles .

Advanced Research Questions

Q. What methodologies resolve enantiomers of this compound, and how is chirality confirmed?

- Resolution via chiral amines : Diastereomeric salts are formed using (R)- or (S)-1-phenylethylamine. Two crystallizations of the "unlike" salts yield enantiomerically pure (R)- or (S)-acid with ~98% e.e. .

- Chirality confirmation : Optical rotation ([α] values, e.g., +15.1° for (R)-enantiomer in EtOH) and chemical correlation (e.g., conversion to methyl esters with retained configuration) validate absolute stereochemistry .

Q. How can stability studies under varying pH and temperature conditions be designed?

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC, focusing on ester hydrolysis (pH >7) or hydroxyl group reactivity (pH <3).

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. Accelerated stability studies (40–60°C) predict shelf-life under storage conditions .

Q. How to address discrepancies in reported melting points or spectral data?

Discrepancies may arise from impurities, polymorphs, or measurement techniques. For example:

- Melting points : Rac-4,4,4-trifluoro-3-hydroxybutanoic acid is reported at 78.4–79.2°C vs. 44°C for resolved enantiomers , reflecting purity differences.

- NMR shifts : Solvent (CDCl vs. DO) and concentration affect hydroxy proton visibility. Standardize conditions and compare with literature data using databases like PubChem or Reaxys .

Q. What strategies assess bioactivity, such as inhibition of enzymes like SSAO?

- In vitro assays : Incubate the compound with recombinant SSAO and monitor amine oxidation (e.g., spectrophotometric detection of HO or aldehyde derivatives). IC values are determined using dose-response curves .

- Structure-activity relationship (SAR) : Modify the oxazole substituents (e.g., dimethyl groups) or trifluoro-hydroxybutanoic acid chain length to evaluate potency changes. Molecular docking studies predict binding interactions with SSAO’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.